Product packaging for LY2780301(Cat. No.:)

LY2780301

Cat. No.: B1191795
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of the PI3K/AKT/mTOR Signaling Pathway in Cellular Regulation

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial intracellular cascade that governs a multitude of essential cellular processes. wikipedia.orgencyclopedia.pub This pathway integrates various extracellular and intracellular signals to regulate cell metabolism, growth, proliferation, survival, and angiogenesis. encyclopedia.pubnih.gov Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in human cancers, making it a significant target for therapeutic intervention. nih.govfrontiersin.org

Role of Phosphatidylinositol 3-Kinase (PI3K)

Phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases that are activated by various cell-surface receptors, including receptor tyrosine kinases. nih.govcell.com Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). encyclopedia.pubtandfonline.com PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and phosphoinositide-dependent protein kinase 1 (PDK1), to the plasma membrane. encyclopedia.pub This recruitment is a critical step in the activation of downstream signaling. The PI3K signaling cascade is central to mediating cellular activities like proliferation, differentiation, survival, and glucose homeostasis. nih.gov

Role of Protein Kinase B (AKT) Isoforms (Akt1, Akt2, Akt3)

Protein Kinase B (AKT) is a key downstream effector of PI3K and exists as three highly homologous isoforms: Akt1, Akt2, and Akt3. mdpi.com These isoforms, while sharing structural similarities, have distinct and sometimes opposing functions in cellular processes. mdpi.comepa.gov Generally, AKT activation promotes cell survival, growth, and proliferation. proteopedia.org Studies have indicated that Akt1 is often involved in cell survival, Akt2 plays a more significant role in glucose metabolism, and Akt3 is implicated in brain development. nih.gov In the context of cancer, the different AKT isoforms can have varied roles in tumor initiation and progression. epa.govaacrjournals.org For instance, in some breast cancers, AKT1 is linked to tumor initiation, while AKT2 is more associated with metastasis. epa.gov

Role of Mammalian Target of Rapamycin (mTOR) Complex 1 (mTORC1)

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). biologists.comcellsignal.com mTORC1 is a central regulator of cell growth and metabolism, integrating signals from growth factors, nutrients, and cellular energy status. cellsignal.comnih.gov When activated, mTORC1 promotes anabolic processes such as protein synthesis and lipid biogenesis, while inhibiting catabolic processes like autophagy. biologists.comcellsignal.com It directly phosphorylates key downstream effectors, including p70S6K and the eukaryotic translation initiation factor 4E-binding proteins (4E-BPs), to control protein synthesis. nih.gov

Overview of Kinase Inhibition in Translational Research

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. techscience.comnih.gov Kinases are enzymes that play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of proteins, thereby regulating their activity. nih.gov Dysregulation of kinase activity is a common feature of many diseases, including cancer. techscience.com The development of kinase inhibitors involves identifying compounds that can block the activity of specific kinases, thereby interrupting the signaling pathways that drive disease progression. nih.gov These inhibitors can be designed to be highly specific for a single kinase or to target multiple kinases. nih.gov Translational research focuses on bridging the gap between basic scientific discoveries and their clinical applications, and kinase inhibitors are a prime example of successful translational medicine. nih.govmdpi.com

Rationale for Dual AKT and p70S6K Inhibition in Disease Models

The rationale for the dual inhibition of AKT and p70S6K, as with LY2780301, stems from the intricate nature of the PI3K/AKT/mTOR signaling pathway and the presence of feedback loops. nih.gov Inhibition of a single component in the pathway, such as mTORC1 with rapamycin and its analogs, can sometimes lead to a compensatory activation of AKT through a feedback mechanism, which can limit the therapeutic efficacy of the inhibitor. nih.govnih.gov By simultaneously targeting both AKT, a central node in the pathway, and a key downstream effector, p70S6K, dual inhibitors like this compound aim to achieve a more comprehensive and sustained blockade of the pathway. nih.govresearchgate.net This dual-targeting strategy has the potential to overcome the compensatory feedback loop, leading to more potent inhibition of cell proliferation and survival in disease models where this pathway is dysregulated. nih.gov

Research Findings on this compound

Study Focus Key Findings Reference
Mechanism of ActionThis compound is a highly selective, ATP-competitive dual inhibitor of p70S6K and Akt. selleckchem.comselleckchem.com
Cellular EffectsInhibition of the PI3K/Akt signaling pathway by this compound leads to reduced cell proliferation and initiation of apoptosis in tumor cells. selleckchem.commedkoo.com
Clinical Trial (Phase I)A first-in-human phase I trial of this compound in patients with advanced or metastatic cancer established a recommended phase II dose and evaluated safety and pharmacodynamics. researchgate.netnih.gov
Combination TherapyA phase IB study evaluated the safety and antitumor activity of this compound in combination with gemcitabine (B846) in patients with molecularly selected advanced or metastatic cancer. nih.gov

Properties

Appearance

Solid powder

Origin of Product

United States

Molecular Mechanisms of Ly2780301 Action

Direct Kinase Inhibition Profile

LY2780301 is characterized as a dual inhibitor, demonstrating inhibitory activity against both AKT and p70S6K. researchgate.netnih.govselleckchem.comselleckchem.comascopubs.orgpatsnap.comresearchgate.netnih.gov

Adenosine Triphosphate (ATP)-Competitive Binding to AKT

This compound is an ATP-competitive inhibitor of AKT. selleckchem.comselleckchem.comascopubs.orgresearchgate.netdovepress.com This means it binds to the ATP-binding site of the AKT enzyme, competing with ATP for this site and thereby preventing AKT from carrying out its phosphorylation activity. selleckchem.comselleckchem.comdovepress.com ATP-competitive inhibitors of AKT, including this compound, generally have the capacity to target all three AKT isoforms (AKT1, AKT2, and AKT3), although their potency may vary. dovepress.com This contrasts with allosteric AKT inhibitors, which typically spare AKT3. dovepress.com By binding to the active kinase where the ATP-binding pocket is exposed, this compound inhibits ATP binding. dovepress.com

Inhibition of p70S6K Activity

In addition to inhibiting AKT, this compound also potently inhibits p70S6K. researchgate.netnih.govselleckchem.comselleckchem.comascopubs.orgpatsnap.comresearchgate.netnih.gov This dual inhibitory property is a defining characteristic of this compound. researchgate.netnih.govselleckchem.comselleckchem.comascopubs.orgpatsnap.comnih.gov Research has shown that this compound effectively inhibits p70S6K activity, as indicated by significantly reduced phosphorylation of its downstream target, ribosomal protein S6. nih.govlarvol.com Studies in human mammary epithelial cells (hMECs) with activated p70S6K demonstrated that this compound treatment efficiently reduced the levels of phosphorylated S6 in a concentration-dependent manner. nih.gov

Downstream Signaling Pathway Modulation

The inhibition of AKT and p70S6K by this compound leads to the modulation of several downstream components and processes within the PI3K/AKT/mTOR signaling network. researchgate.netnih.govselleckchem.comontosight.aiselleckchem.comascopubs.orgpatsnap.comdovepress.comlarvol.comidrblab.netnih.govresearchgate.net

Impact on PI3K/AKT/mTOR Pathway Hyperactivation

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is frequently observed in various cancers. researchgate.netselleckchem.comontosight.aiselleckchem.compatsnap.comnih.govdovepress.comnih.govcancer.gov this compound, by inhibiting key kinases within this pathway (AKT and p70S6K), aims to counteract this hyperactivation. researchgate.netselleckchem.comselleckchem.comnih.gov Inhibition of AKT by this compound consequently blocks the PI3K/AKT signaling pathway, which can lead to reduced cell proliferation and the induction of apoptosis in tumor cells. selleckchem.comselleckchem.comcancer.gov The compound may inhibit progression in tumors that rely on the activation of the PI3K/AKT/mTOR signaling pathway. researchgate.netnih.gov

Regulation of Ribosomal Protein S6 Phosphorylation

Ribosomal protein S6 (S6) is a direct substrate of p70S6K, and its phosphorylation status is a widely used readout of mTORC1 activity, which is downstream of AKT and p70S6K. nih.govresearchgate.netplos.org this compound treatment has been shown to block the phosphorylation of ribosomal protein S6. nih.gov In hMECs with ErbB2-induced p70S6K activation, this compound treatment effectively reduced the levels of phosphorylated S6 in a concentration-dependent manner. nih.govresearchgate.net This inhibition of S6 phosphorylation is a direct consequence of this compound's activity against p70S6K. nih.govlarvol.com Reduced S6 phosphorylation can impact protein synthesis, a key process regulated by the PI3K/AKT/mTOR pathway. ontosight.airesearchgate.netdovepress.comnih.gov

Table 1: Effect of this compound on p-S6 Levels in hMECs

This compound Concentrationp-S6 Levels (Relative to Vehicle)
Vehicle100%
Low ConcentrationDecreased
Higher ConcentrationFurther Decreased

Note: Data is illustrative based on the description of concentration-dependent inhibition of p-S6. Specific numerical data was not consistently available across sources.

Effects on PRAS40 Phosphorylation

Proline-rich AKT substrate of 40 kDa (PRAS40) is another downstream target in the PI3K/AKT/mTOR pathway, and it is phosphorylated by AKT. researchgate.netnih.govdovepress.comaacrjournals.org Phosphorylation of PRAS40 by AKT at Thr246 can induce its interaction with 14-3-3 proteins, which correlates with its inactivation. dovepress.com this compound has been reported to block the phosphorylation of PRAS40. nih.gov However, some studies have indicated that this compound might only mildly inhibit p-PRAS40 at higher concentrations, while effectively reducing p-S6 levels. nih.govresearchgate.net This suggests a potentially stronger inhibitory effect on p70S6K-mediated S6 phosphorylation compared to AKT-mediated PRAS40 phosphorylation in certain cellular contexts. nih.govresearchgate.net

Table 2: Comparative Inhibition of p-S6 and p-PRAS40 by this compound

TargetInhibition by this compoundNotes
p-S6Effective inhibitionConcentration-dependent reduction observed. nih.govresearchgate.net
p-PRAS40Mild inhibitionMay require higher concentrations for noticeable effect. nih.govresearchgate.net

Note: This table summarizes findings from research studies and highlights the differential impact of this compound on these two downstream targets.

Molecular Consequences of this compound on Cellular Processes

Cell Proliferation Inhibition Mechanisms

This compound has been shown to drastically decrease cell proliferation in various cell models, including human mammary epithelial cells (hMECs) with ErbB2-induced p70S6K activation nih.govlarvol.comresearchgate.netpatsnap.com. This inhibition of proliferation is a direct consequence of blocking the PI3K/Akt/mTOR/p70S6K signaling axis selleckchem.commedkoo.comcancer.govresearchgate.net. Specifically, this compound effectively inhibits p70S6K activity, as indicated by significantly reduced phosphorylation of the downstream ribosomal protein S6 nih.govlarvol.compatsnap.com. This reduction in S6 phosphorylation is linked to decreased protein synthesis, which in turn contributes to the inhibition of cell proliferation nih.gov. Studies in MMTV-neu mice, a model for ER-negative mammary tumors with activated p70S6K, also demonstrated that this compound treatment suppressed S6 phosphorylation and decreased cell proliferation in hyperplastic mammary epithelial cells in vivo nih.govlarvol.compatsnap.com.

Apoptosis Induction Pathways

Inhibition of the PI3K/Akt signaling pathway by this compound leads to the initiation of apoptosis in tumor cells selleckchem.comselleckchem.commedkoo.comcancer.gov. Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells, and its evasion is a hallmark of cancer nih.gov. The PI3K/Akt pathway is known to promote cell survival by inhibiting pro-apoptotic proteins and pathways dovepress.com. By blocking Akt activity, this compound disrupts these survival signals, thereby promoting the activation of apoptotic pathways selleckchem.comselleckchem.commedkoo.comcancer.gov. While the precise apoptotic pathways induced by this compound are linked to the broader consequences of PI3K/Akt inhibition, the detailed cascade often involves the activation of caspases, key executioners of the apoptotic process nih.govactaorthop.orgidrblab.net. Research indicates that inhibition of PI3KCA, a component upstream of Akt, can downregulate anti-apoptotic proteins while upregulating apoptotic proteins, suggesting a mechanism by which this compound's action on Akt could lead to apoptosis induction researchgate.net.

Cell Cycle Progression Alterations

This compound treatment leads to significant alterations in the cell cycle progression of cancer cells nih.govlarvol.compatsnap.com. The cell cycle is a tightly regulated series of events that results in cell division, and its dysregulation is a characteristic feature of cancer dovepress.com.

Cyclin B1 Inhibition

A notable molecular consequence of this compound treatment is the significant decrease in the level of Cyclin B1 selleckchem.comnih.govpatsnap.com. Cyclin B1 is a key regulatory protein that plays a critical role in the G2-M phase transition of the cell cycle larvol.com. The reduction in Cyclin B1 levels observed after this compound treatment is likely a result of lowered protein synthesis, which is a downstream effect of p70S6K inhibition nih.gov. Decreased Cyclin B1 contributes to the disruption of cell cycle progression selleckchem.comnih.govpatsnap.com.

G0-G1 Phase Cell Cycle Arrest

This compound has been shown to induce a cell cycle blockade at the G0-G1 phase selleckchem.comnih.govlarvol.comresearchgate.netpatsnap.comnih.gov. The G0-G1 phase is the initial phase of the cell cycle where cells grow and prepare for DNA replication. Arrest at this checkpoint prevents cells from entering the synthesis (S) phase, thereby halting their proliferation nih.govplos.orgfrontiersin.org. This G0-G1 phase arrest is a significant mechanism by which this compound inhibits the proliferation of cancer cells selleckchem.comnih.govlarvol.comresearchgate.netpatsnap.com. This arrest can provide an opportunity for cells to undergo repair mechanisms or proceed towards apoptosis if the damage is irreparable frontiersin.org.

Here is a summary of the molecular consequences of this compound on cellular processes:

Cellular ProcessMolecular ConsequenceKey Mediators Involved
Cell ProliferationDrastic decrease in proliferationInhibition of Akt and p70S6K, reduced S6 phosphorylation
ApoptosisInduction of apoptosisInhibition of PI3K/Akt pathway, disruption of survival signals
Cell Cycle ProgressionAlterations in cell cycle progressionInhibition of Cyclin B1, G0-G1 phase arrest

Preclinical Investigations of Ly2780301 Efficacy

In Vitro Studies on Cellular Models

In vitro studies have been instrumental in understanding the cellular mechanisms by which LY2780301 exerts its effects. These studies have employed various cell line models to assess the compound's impact on proliferation, cell cycle progression, and key signaling pathways.

Cancer Cell Line Panels for Pathway Dependency

Studies utilizing cancer cell line panels have aimed to identify cancer types and cell lines that are particularly dependent on the Akt/p70S6K pathway for their growth and survival. This compound, as a dual inhibitor of these kinases, has been tested in such panels to determine its spectrum of activity and to identify potential biomarkers of response. While specific detailed findings across broad panels were not extensively detailed in the provided search results, the focus on ER− breast cancer and the Akt/p70S6K pathway highlights a key area of investigation for this compound. nih.govnih.gov The rationale is that targeting this activated pathway could be a strategy for preventing or treating ER− breast cancer. nih.govnih.gov

Human Mammary Epithelial Cell (hMEC) Models

Human mammary epithelial cells (hMECs) have been utilized as models, particularly those with activated p70S6K signaling, to investigate the effects of this compound in a more physiologically relevant context for breast cancer prevention research. nih.govnih.gov Studies using hMECs with ErbB2-induced p70S6K activation demonstrated that this compound significantly decreased their proliferation. nih.govnih.gov This effect was linked to the inhibition of Cyclin B1 and a blockade of the cell cycle at the G0–G1 phase. nih.govnih.gov However, this compound did not significantly reverse the abnormal acinar morphology observed in these hMECs in 3D culture. nih.gov

2D and 3D Cell Culture Systems

The efficacy of this compound has been evaluated in both two-dimensional (2D) and three-dimensional (3D) cell culture systems. nih.gov 2D cultures typically involve cells growing in a single layer on a flat surface, while 3D cultures utilize matrices or scaffolds to mimic the in vivo tissue environment more closely, allowing for cell-cell and cell-matrix interactions. This compound effectively inhibited the abnormal proliferation of partially transformed hMECs in both 2D and 3D culture conditions. nih.gov While proliferation was suppressed in both systems, the compound did not significantly reverse the disorganized acinar growth in 3D culture, potentially due to the activation of Akt and Erk1/2 signaling in the treated cells. nih.gov

A summary of the effect of this compound on cell proliferation in 2D and 3D hMEC cultures is presented below:

Cell Model (hMEC)Culture SystemEffect on ProliferationEffect on Acinar Morphology (3D)
ErbB2-induced p70S6K activation2DDecreasedNot applicable
ErbB2-induced p70S6K activation3DInhibitedNot significantly reversed

In Vivo Animal Models

In vivo studies using animal models are crucial for evaluating the efficacy of a compound in a complex biological system before clinical trials. The MMTV-neu transgenic mouse model has been utilized to assess the effects of this compound in a living organism.

Mouse Mammary Tumor Virus (MMTV-neu) Transgenic Model

The MMTV-neu mouse model is an ER− mammary tumor model driven by the neu gene (the rat homologue of human ErbB2/HER2). nih.gov These mice develop hyperplastic lesions and mammary intraepithelial neoplasia (MIN) with activated p70S6K signaling, making them a relevant model for studying interventions aimed at preventing ER− breast cancer. nih.govnih.gov Treatment with this compound in MMTV-neu mice that had developed atypical hyperplasia (ADH) and MIN lesions was sufficient to suppress S6 phosphorylation and decrease cell proliferation in the hyperplastic mammary epithelial cells. nih.govnih.gov This finding indicates that targeting the Akt/p70S6K pathway with this compound can effectively inhibit signaling and reduce abnormal proliferation in vivo in this model. nih.govnih.gov Western blotting analysis in the mammary fat pad (MFP) of treated MMTV-neu mice showed decreased p185 neu protein levels and effectively inhibited phosphorylation of ribosomal protein S6. nih.gov A decrease in PCNA levels was also detected, consistent with suppressed cell proliferation in vivo. nih.gov

Human Tumor Xenograft Models

Human tumor xenograft models, where human cancer cells or tissue are implanted into immunodeficient mice, are commonly used in preclinical research to evaluate the in vivo efficacy of potential cancer therapies. These models aim to mimic aspects of human tumor growth and response to treatment. wjgnet.comspringermedizin.defrontiersin.org this compound has been tested in several such models across different cancer types.

Glioblastoma Xenografts

Research into this compound's efficacy in glioblastoma xenograft models has been conducted. One study mentioned the use of orthotopically implanted U251 glioblastoma cells in mice to assess the efficacy of M2698, another PAM pathway inhibitor, which reduced brain tumor burden and prolonged survival. While this specific finding is for M2698, the context indicates that glioblastoma xenograft models are utilized for evaluating PAM pathway inhibitors like this compound. researchgate.net Another source generally discusses the use of patient-derived tumorsphere lines engrafted into humanized mouse models to recapitulate features of human glioblastoma and test the efficacy of immunotherapies, highlighting the relevance of xenograft models in glioblastoma research. biorxiv.org However, specific detailed efficacy data for this compound in glioblastoma xenografts were not prominently available in the search results.

Breast Cancer Xenografts

This compound has shown efficacy in breast cancer xenograft models. It demonstrated dose-dependent efficacy in inhibiting tumor growth in mouse breast cancer models. researchgate.net This inhibition included achieving over 90% pS6 inhibition for up to 24 hours at a specific dose. researchgate.net Patient-derived xenograft (PDX) models, which preserve tumor heterogeneity, are considered valuable for evaluating PI3K inhibitors like this compound in breast cancer research. springermedizin.de Studies have explored the combination of this compound with other agents, such as paclitaxel (B517696), in HER2-negative advanced breast cancer, with preliminary evidence of efficacy observed in clinical trials that often follow preclinical xenograft studies. researchgate.net

Here is a summary of findings in Breast Cancer Xenografts:

Model TypeKey FindingReference
Mouse Breast Cancer XenograftsDose-dependent tumor growth inhibition. researchgate.net
Mouse Breast Cancer XenograftsOver 90% pS6 inhibition for up to 24 hours. researchgate.net
PDX Breast Cancer ModelsValuable for evaluating PI3K inhibitors. springermedizin.de
Lung Cancer Xenografts

Preclinical models of lung cancer, specifically using the H460 cell line, have been utilized to assess the efficacy of this compound. This compound exhibited effective tumor growth inhibition in xenograft models derived from H460 lung cancer cells. nih.gov While detailed data on the extent of inhibition in these specific models were not extensively provided in the search results, its effectiveness in this xenograft model was noted. nih.gov Research in lung cancer xenografts also explores resistance mechanisms to EGFR inhibitors and the efficacy of combination therapies. oncotarget.com

Prostate Cancer Xenografts

This compound has demonstrated effective tumor growth inhibition in prostate cancer xenograft models, including those derived from the PC3 cell line. nih.gov The compound's efficacy in prostate cancer preclinical models has been highlighted in the context of its activity as a p70S6K and AKT inhibitor. nih.govresearchgate.net

Colorectal Cancer Xenografts

Studies using colorectal cancer xenograft models have investigated the efficacy of this compound. The inhibitor exhibited strong efficacy in colorectal cancer xenograft preclinical models. researchgate.netresearchgate.net One study using Avatar models, which are patient-derived xenografts, showed minimal antitumor activity against the CRC 019 model, with a tumor growth inhibition (TGI) of 68% and 64% for the 12.5 and 50 mg/kg doses, respectively, on day 28, although this activity was not maintained. researchgate.net Another source indicates effective tumor growth inhibition in xenograft models of HCT116 colorectal cancer cells. nih.gov The use of human colorectal cancer xenograft models, including orthotopic and subcutaneous types, is a established method for testing therapeutic drugs. wjgnet.com

Here is a summary of findings in Colorectal Cancer Xenografts:

Model TypeCell Line/ModelKey FindingTGI (%) (Day 28)Reference
Xenograft PreclinicalNot specifiedStrong efficacy.Not specified researchgate.netresearchgate.net
Avatar (Patient-derived)CRC 019Minimal antitumor activity.68% (12.5 mg/kg), 64% (50 mg/kg) researchgate.net
XenograftHCT116Effective tumor growth inhibition.Not specified nih.gov
Pancreatic Cancer Xenografts

While the search results discuss the challenges and various therapeutic approaches in pancreatic cancer, including targeting the PI3K/AKT/mTOR pathway, specific detailed efficacy data for this compound in pancreatic cancer xenograft models were not as extensively provided as for other cancer types in the immediate results. mdpi.comnih.gov One source mentions that this compound was found to have limited antitumor effects in a phase I study that included patients with advanced/metastatic cancer, including pancreatic cancer, but this refers to clinical observations rather than detailed preclinical xenograft data. mdpi.com Another study discussed the use of patient-derived pancreatic tumor xenografts to test other agents like Phospho-Aspirin (MDC-22), indicating the use of such models in pancreatic cancer research. nih.gov Avatar models derived from pancreatic cancer (Panc198) were also mentioned in the context of evaluating this compound, but the results showed minimal pharmacodynamic effects consistent with observed minimal antitumor effects in these models. researchgate.net

Here is a summary of findings in Pancreatic Cancer Xenografts:

Model TypeCell Line/ModelKey FindingReference
Avatar (Patient-derived)Panc198Minimal pharmacodynamic effects consistent with minimal antitumor effects. researchgate.net

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models are considered valuable preclinical tools as they can retain critical biological properties of a patient's tumor, including tumor heterogeneity and genomic complexity, offering a more clinically relevant representation compared to traditional cell line models. nih.govbiorxiv.org These models are utilized to evaluate the efficacy of novel therapeutic agents and predict potential clinical responses. biorxiv.orgd-nb.info

Preclinical investigations utilizing xenograft models, which can include PDX models, have demonstrated the efficacy of this compound in various solid tumors. This compound exhibited strong efficacy in preclinical xenograft models of ovarian cancer, colorectal cancer, prostate cancer, and lung cancer. researchgate.netresearchgate.net Further data indicated effective tumor growth inhibition by this compound in xenograft models derived from A2780 (ovarian), HCT116 (colon), H460 (lung), and PC3 (prostate) cancer cell lines. nih.gov

Therapeutic Applications in Preclinical Oncology

Preclinical studies have explored the therapeutic potential of this compound in several oncology settings, focusing on its ability to target aberrant signaling pathways implicated in tumor development and progression.

Potential in Estrogen Receptor-Negative Breast Cancer Prevention

The prevention of estrogen receptor-negative (ER−) breast cancer presents a significant challenge. nih.govpatsnap.com Aberrant activation of the Akt and p70S6K signaling pathway has been detected in ER− pre-malignant breast lesions and ER− breast cancer. nih.gov Targeting this activated pathway represents a potential strategy for the prevention of ER− breast cancer. nih.gov

Preclinical studies have investigated the potential of this compound, an Akt/p70S6K dual inhibitor, in models relevant to ER− breast cancer prevention. In ER− human mammary epithelial cells (hMECs) with ErbB2-induced p70S6K activation, this compound significantly decreased proliferation by inhibiting Cyclin B1 and blocking the cell cycle at the G0–G1 phase. nih.govpatsnap.com

Effects on Atypical Hyperplasia (ADH) and Mammary Intraepithelial Neoplasia (MIN) Lesions

Atypical hyperplasia (ADH) and mammary intraepithelial neoplasia (MIN) are considered early-stage mammary lesions. nih.gov Studies in the MMTV-neu mouse model, which develops ADH and MIN lesions with activated p70S6K, have evaluated the effects of this compound. nih.gov A brief treatment with this compound in these mice was sufficient to suppress S6 phosphorylation in ADH and MIN lesions and led to decreased cell proliferation in these early-stage mammary lesions in vivo. nih.govpatsnap.com These findings suggest that targeting p70S6K could potentially deter abnormal proliferation in ER− early mammary lesions. nih.gov

Efficacy in Solid Tumor Models

Beyond breast cancer prevention models, this compound has demonstrated efficacy in preclinical models of various solid tumors. As an ATP-competitive inhibitor of AKT1/2/3 and the mTORC1 downstream effector ribosomal S6 kinase (S6K1), this compound exhibited strong efficacy in preclinical xenograft models. researchgate.net Specific tumor types where efficacy was observed include ovarian cancer, colorectal cancer, prostate cancer, and lung cancer xenograft models. researchgate.netresearchgate.net Data from xenograft models using specific cell lines like A2780 (ovarian), HCT116 (colon), H460 (lung), and PC3 (prostate) further supported the effective tumor growth inhibition by this compound in these solid tumor types. nih.gov

Here is a summary of this compound's efficacy in select preclinical solid tumor models:

Tumor TypeModel TypeObserved EffectSource
Ovarian CancerXenograftStrong efficacy, Effective tumor growth inhibition researchgate.netresearchgate.netnih.gov
Colorectal CancerXenograftStrong efficacy, Effective tumor growth inhibition researchgate.netresearchgate.netnih.gov
Prostate CancerXenograftStrong efficacy, Effective tumor growth inhibition researchgate.netresearchgate.netnih.gov
Lung CancerXenograftStrong efficacy, Effective tumor growth inhibition researchgate.netresearchgate.netnih.gov
ER-negative Breast Cancer (Prevention)hMECs, MMTV-neu mouse model (ADH/MIN)Decreased proliferation, Suppressed S6 phosphorylation nih.govpatsnap.com

Interactive Table: Preclinical Efficacy of this compound

Mechanisms of Resistance to Ly2780301 and Pi3k/akt/mtor Pathway Inhibitors

Acquired Resistance Pathways

Acquired resistance to PI3K/AKT/mTOR pathway inhibitors develops under the selective pressure of the therapeutic agent and involves multiple mechanisms to bypass the inhibitory effect mdpi.comascopubs.org.

Genetic Modifications and Signaling Bypass

Genetic modifications, such as mutations and copy number alterations, within the PI3K/AKT/mTOR pathway components or upstream regulators can confer resistance scientificarchives.com. Additionally, the activation of compensatory parallel signaling pathways can bypass the inhibited pathway and restore tumor growth and survival mdpi.comscientificarchives.comnih.gov. For instance, inhibition of one pathway, such as PI3K/AKT/mTOR, can lead to the upregulation of others, like the MAPK pathway, contributing to resistance scientificarchives.comnih.govbioscientifica.com. This crosstalk between pathways is a significant challenge scientificarchives.com.

Role of Non-Genetic Mechanisms (Phenotypic Plasticity)

Emerging evidence highlights the crucial role of non-genetic mechanisms, particularly phenotypic plasticity, in therapy resistance researchgate.netmdpi.comresearchgate.net. Phenotypic plasticity refers to the ability of cancer cells to manifest diverse phenotypes without underlying genetic changes, often involving reversible cellular reprogramming researchgate.netnih.govfrontiersin.org. This can lead to the emergence of drug-tolerant persister cells frontiersin.org. Alterations in the expression and activity of epigenetic modifiers, such as EZH2, can support this plasticity and contribute to resistance researchgate.netresearchgate.net.

Epigenetic and Transcriptional Control of Gene Expression

Epigenetic alterations and changes in transcriptional control of gene expression are key components of non-genetic resistance mechanisms like phenotypic plasticity researchgate.netmdpi.comresearchgate.net. These modifications can lead to altered expression of genes involved in survival, proliferation, or the activation of bypass pathways, allowing cancer cells to evade the effects of PI3K/AKT/mTOR inhibition researchgate.netmdpi.com.

PI3K Pathway Mutations as a Resistance Factor

Mutations within the PI3K pathway are frequently observed in cancer and can act as resistance factors. Activating mutations in PIK3CA are particularly common, found in up to 40% of ER-positive, HER2-negative breast cancers mdpi.com. These mutations, often located at hotspots in exons 9 and 20, induce hyperactivation of p110α mdpi.com. Acquired amplification or mutation of PIK3CA or PIK3CB can cause resistance to PI3K inhibitors by substantially upregulating PI3K signaling mdpi.com. Loss of function mutations in the tumor suppressor PTEN, which negatively regulates the PI3K pathway, are also observed and can contribute to resistance mdpi.comascopubs.orgbohrium.com. While PIK3CA mutations can predict sensitivity to certain PI3K inhibitors, their interplay with other genetic alterations like PTEN loss can lead to complex and sometimes contradictory outcomes regarding treatment response ascopubs.org.

Data on PIK3CA Mutation Frequency in Breast Cancer:

Breast Cancer SubtypeApproximate Frequency of PIK3CA MutationsHotspot Locations
ER-positive, HER2-negativeUp to 40% mdpi.comExons 9 and 20 mdpi.com
Luminal AAbout 45% mdpi.comExons 9 (E542, E545, Q546) and 20 (H1047) mdpi.com
Luminal BAbout 29% mdpi.comExons 9 (E542, E545, Q546) and 20 (H1047) mdpi.com
Advanced ER+30-40% yuntsg.comHelical (E542K, E545K), Kinase (H1047R, H1047L) yuntsg.com

Emergent Mutations in AKT (e.g., AKT1-E17K)

Mutations in AKT, particularly the hotspot mutation AKT1-E17K, can emerge as a mechanism of acquired resistance nih.govaacrjournals.org. The AKT1-E17K mutation, found in the PH domain of AKT1, leads to constitutive membrane localization and increased phosphorylation of AKT, often in a PI3K-independent manner mdpi.comfrontiersin.orgnih.gov. This mutation is particularly enriched in metastatic ER-positive breast cancer mdpi.com. While AKT1-E17K can confer resistance to certain allosteric AKT inhibitors, it may retain sensitivity to ATP-competitive inhibitors nih.gov. Emergent AKT1-E17K mutations have been identified in post-treatment biopsies as a mechanism of resistance . Upregulation of other AKT isoforms, such as AKT3, has also been shown to confer resistance to specific AKT inhibitors mdpi.com.

Cross-Resistance with Other Targeted Therapies

Cross-resistance between PI3K/AKT/mTOR pathway inhibitors and other targeted therapies is a significant clinical challenge. Activation of the PI3K/AKT/mTOR pathway is a prominent mechanism of resistance to various targeted agents, including HER2 inhibitors and CDK4/6 inhibitors frontiersin.orgoaepublish.com. Conversely, inhibition of the PI3K/AKT/mTOR pathway can induce resistance to therapy by upregulating other signaling pathways, notably the MAPK pathway scientificarchives.comnih.govbioscientifica.com. Studies in melanoma have shown that resistance to BRAF and MEK inhibitors is often associated with persistent activity of the AKT pathway, leading to cross-resistance nih.govplos.org. This highlights the extensive crosstalk between these major signaling cascades and suggests that combination therapies targeting multiple pathways may be necessary to overcome resistance scientificarchives.comnih.govbioscientifica.combohrium.comnih.gov.

Interactions with CDK4/6 Inhibitor Resistance Mechanisms

Activation of the PI3K/AKT/mTOR signaling pathway is a prominent mechanism of both primary and acquired resistance to CDK4/6 inhibitors in hormone receptor-positive breast cancer iiarjournals.orgfrontiersin.orgaacrjournals.org. The PI3K-AKT-mTOR pathway can stabilize CDK4/6, contributing to resistance iiarjournals.org. Overactivation of this pathway is observed in a significant percentage of breast cancer cases and can drive resistance to endocrine therapy by inducing ER expression iiarjournals.org. Furthermore, activation of the PI3K/AKT pathway can lead to sustained expression of CDK2/Cyclin E2, enabling cancer cells to bypass the cell cycle arrest induced by CDK4/6 inhibitors aacrjournals.org. Preclinical studies have demonstrated that inhibiting PI3K and mTOR can restore sensitivity in CDK4/6 inhibitor-resistant breast cancer cells iiarjournals.org. The combination of PI3K inhibitors with CDK4/6 inhibitors is being explored as a strategy to overcome or delay resistance iiarjournals.orgaacrjournals.org. The investigation of LY2780301 in combination with paclitaxel (B517696) in HER2-negative advanced breast cancer, for instance, arose partly from evidence suggesting that resistance to the CDK4/6 inhibitor palbociclib (B1678290) could lead to a dependence on upregulated PI3K/AKT signaling researchgate.net.

Impact on Taxane (B156437) Resistance Mechanisms

The PI3K/AKT/mTOR pathway is frequently activated in HER2-negative breast cancer and may play a role in taxane resistance researchgate.netnus.edu.sgnih.govascopubs.org. Activation of AKT has been shown to be involved in the resistance of tumor cells to gemcitabine (B846), another chemotherapy agent researchgate.net. Clinical trials, such as the phase IB/II TAKTIC study (NCT01980277), have investigated the combination of this compound, a dual AKT and p70S6K inhibitor, with weekly paclitaxel in patients with HER2-negative advanced breast cancer, exploring the feasibility and preliminary efficacy of this regimen in a population where the PI3K/AKT/mTOR pathway is frequently activated and may contribute to taxane resistance researchgate.netnus.edu.sgnih.govascopubs.org.

Strategies to Overcome Resistance in Preclinical Models

Overcoming resistance to PI3K/AKT/mTOR pathway inhibitors is a critical area of research. Strategies often involve targeting alternative or compensatory pathways that become activated upon inhibition of the primary pathway mdpi.comnih.gov.

Identification of Compensatory Signaling Pathways

Inhibition of the PI3K/AKT/mTOR pathway can lead to the activation of compensatory parallel signaling pathways and the induction of feedback loops that oppose the intended pathway inhibition mdpi.comnih.gov. Examples of such compensatory mechanisms include the activation of receptor tyrosine kinases (RTKs) like IGFR-1, EGFR, HER2, and HER3, which can subsequently activate downstream pathways such as the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways, limiting the response to PI3K pathway inhibitors scientificarchives.commdpi.comnih.govnih.gov. Crosstalk with other pathways, including ER signaling and the MAPK/ERK pathway, can also contribute to resistance scientificarchives.commdpi.comspringermedizin.de. In some contexts, PI3K/mTOR inhibition has been shown to induce feedback activation of pathways like JAK2/STAT5 nih.gov.

Investigating Downstream Effectors of Resistance

Resistance to PI3K/AKT/mTOR inhibitors can also be mediated by the persistent activation of downstream effectors within the pathway or through alternative signaling nodes. For instance, in breast cancer cells resistant to p110α inhibition, the PDK1-SGK axis can bypass AKT inhibition and activate mTORC1 signaling mdpi.com. Persistently active mTORC1 has been observed in cell lines resistant to alpelisib, a PIK3CA inhibitor nih.gov. PIM1 kinase has also been proposed to confer resistance to PI3K inhibitors by maintaining downstream pathway activation independently of AKT mdpi.com. The loss of the inhibitory effect of AKT on transcription factors like FOXO can lead to the induction of RTKs and subsequent pathway reactivation scientificarchives.commdpi.com. Investigating the phosphorylation levels of downstream effectors of AKT, such as pGSK3β, pPRAS40, and pS6, has been pursued to determine the effectiveness of AKT inhibition dovepress.com. Studies with this compound have shown that it blocks the phosphorylation of ribosomal protein S6 and PRAS40, which are downstream of p70S6K and AKT, respectively nih.gov.

Research Methodologies and Biomarker Discovery

Pharmacodynamic (PD) Biomarker Assessment

Pharmacodynamic biomarkers are crucial for evaluating the biological activity of a drug and confirming target engagement. For LY2780301, assessment of key phosphorylation events within the PI3K/AKT/mTOR pathway serves as a primary method for evaluating its effects in preclinical and clinical settings.

Phosphorylated S6 Ribosomal Protein (pS6) Quantification

Phosphorylated S6 ribosomal protein (pS6) is a well-established downstream marker of p70S6K activity, which is regulated by mTORC1 nih.govmdpi.comcellsignal.com. Quantification of pS6 levels is a common method to assess the inhibitory effect of this compound on the p70S6K node of the pathway. Studies have shown that this compound can block the phosphorylation of ribosomal protein S6 nih.gov. In a phase I trial, pS6 assessment in skin biopsies showed inhibition in over 50% of patients receiving 400-500 mg per day of this compound, although the effect was not consistently maintained researchgate.netasco.org. Preclinical data also indicated that this compound treatment led to reduced phosphorylation on S6 at multiple sites in human mammary epithelial cells nih.gov.

Phosphorylated PRAS40 Detection

Phosphorylated PRAS40 (Proline-Rich AKT Substrate of 40 kDa) is a substrate of AKT, and its phosphorylation is associated with mTORC1 activation icr.ac.uktandfonline.com. Detection of phosphorylated PRAS40 levels is used to assess the inhibitory activity of this compound on the AKT node of the pathway. Preclinical studies have demonstrated that this compound blocked the phosphorylation of PRAS40 in human mammary epithelial cells nih.gov.

Analysis in Tissue Biopsies (e.g., Skin, Tumor)

Analysis of pharmacodynamic biomarkers, such as pS6 and pPRAS40, is frequently performed in tissue biopsies, including skin and tumor tissue researchgate.netresearchgate.netnih.gov. This allows for a direct assessment of the drug's effect at the site of disease or in a surrogate tissue known to reflect pathway activity. In a first-in-human phase I trial of this compound, the primary pharmacodynamic endpoint was the inhibition of S6 assessed by skin and tumor biopsy researchgate.netnih.gov. While reduced S6 in skin biopsies was observed in a subset of patients, the effect was not sustained researchgate.netnih.gov.

Surrogate Tissue Biomarkers (e.g., Peripheral Blood Mononuclear Cells)

Given the challenges of obtaining serial tumor biopsies, surrogate tissues are explored for monitoring pharmacodynamic effects. Peripheral blood mononuclear cells (PBMCs) have been investigated as a potential surrogate tissue for assessing pharmacodynamic biomarkers of kinase inhibitors nih.govoncotarget.comnih.gov. While the provided search results mention the use of PBMCs as surrogate tissue in the context of other kinase inhibitors like sunitinib (B231) and nivolumab, and the general concept of surrogate tissue analysis nih.govoncotarget.comnih.gov, specific data on the use of PBMCs to assess this compound's effect on biomarkers like pS6 or pPRAS40 was not explicitly detailed in the context of this compound in the provided snippets. However, the principle of using accessible tissues like PBMCs for biomarker assessment is relevant to the broader research methodology in this field nih.govoncotarget.com.

Advanced Preclinical and Mechanistic Analytical Techniques

Preclinical studies utilize advanced analytical techniques to characterize the mechanistic activity of this compound, including its potency and selectivity against its target kinases.

Kinase Activity Assays (e.g., IC50 Determination)

Kinase activity assays, such as IC50 determination, are fundamental for quantifying the inhibitory potency of this compound against its intended targets, AKT and p70S6K . These assays measure the concentration of the inhibitor required to reduce the kinase activity by 50%. This compound is described as a highly selective dual ATP-competitive PKB (AKT) and p70 ribosomal S6 kinase β1 (p70S6K) inhibitor researchgate.net. Preclinical studies have characterized its inhibitory activity. For instance, one study using this compound as a reference compound reported its IC50 for AKT-1 kinase activity as 4.62 μM in an ELISA-based assay nih.gov. Another source mentions this compound exhibiting single-digit nanomolar values in both p70S6K and Akt biochemical assays researchgate.net.

Data Tables

Based on the available information regarding kinase activity, a data point for AKT-1 IC50 can be presented:

Target KinaseAssay TypeIC50 (µM)Reference
AKT-1ELISA4.62 nih.gov

It is noted that other sources mention single-digit nanomolar IC50 values for both p70S6K and Akt in biochemical assays researchgate.net.

Western Blot Analysis for Protein Phosphorylation

Western blot analysis is a common technique used to detect and quantify specific proteins in a sample, as well as assess their phosphorylation status. In the context of this compound, Western blotting has been employed to validate target engagement and evaluate the compound's impact on the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and p70S6K, and their downstream effectors like ribosomal protein S6 (S6) and PRAS40 nih.govresearchgate.net. Studies have shown that this compound effectively inhibits p70S6K, leading to reduced phosphorylation of S6 at multiple sites nih.gov. Conversely, RPPA and Western blotting data have indicated that this compound treatment can lead to increased Akt phosphorylation at both Ser473 and Thr308 sites, which could potentially contribute to a lack of apoptosis induction nih.gov. This suggests complex feedback mechanisms within the pathway upon inhibition.

Reverse Phase Protein Array (RPPA)

Reverse Phase Protein Array (RPPA) is a high-throughput technique that allows for the quantitative analysis of protein expression and phosphorylation in multiple samples simultaneously. RPPA has been utilized in studies involving this compound to profile changes in key signaling proteins and pathways in response to treatment. For example, RPPA analysis has demonstrated that this compound effectively inhibits p70S6K activity, as evidenced by reduced S6 phosphorylation nih.gov. Additionally, RPPA data revealed that this compound treatment increased Akt phosphorylation nih.govresearchgate.net. RPPA has been instrumental in uncovering the activation of the PI3K/Akt pathway in breast tissue samples and its potential role in the initiation and progression of ER- breast cancer nih.govresearchgate.net.

Circulating Tumor DNA (ctDNA) Analysis for Pathway Alterations

Circulating tumor DNA (ctDNA) analysis is a non-invasive method used to detect genetic alterations in tumors by analyzing DNA fragments released into the bloodstream. This technique can be used to identify molecular alterations in pathways such as PI3K/AKT/mTOR and monitor treatment efficacy nih.govspringermedizin.de. In studies involving this compound, ctDNA analysis has been explored as a potential surrogate marker of treatment efficacy researchgate.net. While baseline ctDNA status was not found to be predictive of response to this compound in combination with paclitaxel (B517696) in one study, baseline ctDNA detection was associated with shorter progression-free survival nih.gov. Plasma-based copy number analysis using ctDNA may also help in identifying alterations involved in resistance to treatment nih.gov.

Functional Imaging Techniques (e.g., FDG-PET) for Metabolic Response

Functional imaging techniques, such as 18F-FDG PET/CT (Fluorodeoxyglucose-Positron Emission Tomography/Computed Tomography), assess metabolic activity in tissues and can be used to evaluate treatment response. FDG-PET can be used to assess metabolic response linked to AKT inhibition, providing a non-invasive method to quantify target inhibition . These techniques are routinely used in oncology for diagnosis, staging, monitoring treatment response, and detecting occult disease researchgate.net. Assessing metabolic response through FDG-PET can help determine the effectiveness of this compound in altering the metabolic profile of tumors.

Preclinical Model Development and Validation

Preclinical models are essential for evaluating the efficacy and understanding the mechanisms of action of novel therapeutic agents like this compound before clinical trials. Various models are employed, each offering unique advantages.

Use of Genetically Engineered Models

Genetically Engineered Mouse Models (GEMMs) are created by introducing specific genetic alterations found in human cancers into mice. These models can faithfully simulate the mutations observed in human tumors and are valuable for preclinical trials that run parallel to human clinical trials nih.govbmj.com. GEMMs have proven to be valuable preclinical models for evaluating the efficacy of PI3K inhibitors in cancer research nih.gov. They allow for the study of tumor development and response to targeted therapies in a living system with an intact immune microenvironment, unlike some other models uab.cat. The KPC (LSL-KrasG12D, LSL-Trp53R172H and Pdx1-Cre) GEM model of pancreatic ductal adenocarcinoma (PDAC) is an example of a GEM model used in preclinical work related to PI3K pathway inhibitors bmj.com.

Utility of Patient-Derived Xenografts (PDXs) with Genomic Profiling

Patient-Derived Xenografts (PDXs) are created by implanting tumor tissue directly from a patient into immunodeficient mice. PDX models are considered more clinically relevant than traditional cell lines as they preserve the heterogeneity, complexity, and molecular characteristics of the original human tumor, including alterations in signaling pathways like PI3K nih.govuab.catnih.govresearchgate.net. Genomic profiling of PDX models allows for detailed study of the genetic makeup of tumors and the identification of specific alterations within pathways targeted by this compound nih.gov. PDX models coupled with genomic profiling are used in "Avatar" co-clinical trials, where the models are treated simultaneously with patients to optimize treatment strategies and aid in designing personalized therapeutic regimens nih.govnih.gov. These models provide a platform to study mechanisms of tumor response and resistance to inhibitors and can help identify potential predictive biomarkers nih.gov.

This compound is an investigational compound that has been explored in research, particularly in the context of inhibiting certain signaling pathways. While direct multi-omics studies specifically and solely focused on this compound and comprehensive pathway characterization through the integration of multi-omics data are not extensively detailed in the search results, the compound's mechanism of action and related research provide insights into the pathways it affects and how multi-omics approaches are generally applied in similar contexts.

This compound is identified as an AKT inhibitor or a dual AKT/p70S6K inhibitor in several studies larvol.comaacrjournals.org. The PI3K/AKT/mTOR pathway is a key signaling cascade involved in various cellular processes, including cell growth, survival, metabolism, and motility, and its dysregulation is linked to the development and progression of various diseases, including cancer springermedizin.denih.govfrontiersin.orglarvol.comresearchgate.net. Given that this compound targets components of this pathway, research involving this compound often investigates its effects on these related signaling networks.

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and other omic layers, are increasingly used to gain a comprehensive understanding of biological systems and the impact of interventions like targeted therapies frontiersin.orgpreprints.orgbiorxiv.orgnih.govnih.govebi.ac.uk. These methods can help to identify the complex interplay of molecular events within pathways and characterize how a compound like this compound affects these networks at multiple levels preprints.orgnih.gov.

While a specific multi-omics study on this compound's pathway characterization wasn't found, the search results highlight the application of multi-omics in understanding related pathways:

PI3K/AKT Pathway: Studies on the PI3K/AKT pathway, which is targeted by this compound, utilize multi-omics to identify potential biomarkers and understand the molecular landscape in diseases like breast cancer springermedizin.denih.govresearchgate.net. Integrating genomic data with clinical outcomes can improve patient stratification and inform personalized treatment decisions related to PI3K inhibitors springermedizin.denih.gov.

Pathway Analysis Techniques: Various computational methods and tools have been developed for integrating multi-omics data and performing pathway analysis. These methods aim to identify network-based gene signatures, infer cell signaling pathways, and measure the activity of pathways based on integrated omics data frontiersin.orgbiorxiv.orgnih.govnih.govebi.ac.uk. These techniques could be applied to study the effects of this compound.

Specific Pathway Insights: Research involving this compound or related AKT inhibitors has shed light on specific pathway interactions. For instance, this compound has been used to investigate the Klotho/AKT/Nrf2 signaling axis in the context of oxidative stress larvol.com. Another study mentions this compound in relation to the WNT signaling pathway aacrjournals.org. Preclinical findings also suggest that targeting aberrant Akt/p70S6K activation with this compound can effectively inhibit this signaling and reduce proliferation in certain breast cancer models larvol.com.

Illustrative Data Representation (Hypothetical based on related research):

While specific data tables from multi-omics studies on this compound were not found, the following table illustrates the type of integrated multi-omics data that would be generated and analyzed to characterize pathways affected by an inhibitor like this compound. This hypothetical data shows how changes in different omic layers for genes within a pathway (e.g., the PI3K-Akt pathway) could be assessed.

Hypothetical Multi-Omics Data Integration for a Pathway Affected by this compound

GeneProtein Change (Fold Change)Transcript Change (Fold Change)Relevant Pathway
PIK3CA-1.5-1.2PI3K-Akt
AKT1-2.1-1.8PI3K-Akt
PTEN+1.8+1.5PI3K-Akt
mTOR-1.7-1.4PI3K-Akt/mTOR
RPS6KB1-2.5-2.0PI3K-Akt/mTOR

This hypothetical table demonstrates how integrated multi-omics data can show concordant or discordant changes at the transcript and protein levels for components of a relevant pathway, providing insights into the regulatory mechanisms affected by the compound.

Further multi-omics research specifically focused on this compound is necessary to fully characterize its impact on various signaling pathways and to identify potential biomarkers of response or resistance through comprehensive data integration.

Combination Research Strategies with Ly2780301

Preclinical Combinations with Chemotherapeutic Agents

Preclinical studies have explored the combination of LY2780301 with several chemotherapeutic agents to evaluate potential synergistic anti-tumor effects.

Synergistic Effects with Gemcitabine (B846)

Preclinical investigations have suggested that this compound can enhance the efficacy of gemcitabine. Gemcitabine is a nucleoside analog chemotherapy. The activation of the AKT pathway has been implicated in the resistance of tumor cells to gemcitabine. mdpi.comresearchgate.net A preclinical study was conducted to assess the combination of gemcitabine supplemented with an AKT inhibitor, this compound, to potentially improve the efficiency of this chemotherapy. mdpi.comresearchgate.net Preclinical data suggest that this compound enhances gemcitabine efficacy by reducing DNA repair capacity.

A phase Ib dose escalation study (NCT02018874) investigated this compound in combination with gemcitabine in patients with advanced or metastatic cancer harboring molecular alterations of the PI3K/AKT/mTOR pathway. researchgate.netpatsnap.comnus.edu.sgaacrjournals.org While this is a clinical trial, the rationale and preliminary findings contribute to the understanding of this combination's potential, building upon preclinical observations. The study aimed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), safety, pharmacokinetics (PK), and anti-tumor activity of the combination. researchgate.netaacrjournals.org

Combination with Paclitaxel (B517696) in Preclinical Models

The combination of this compound with paclitaxel has also been investigated in preclinical models, particularly in the context of breast cancer. The PI3K/AKT/mTOR pathway is frequently activated in HER2-negative breast cancer and may contribute to taxane (B156437) resistance. patsnap.comnus.edu.sgnih.gov Preclinical studies have shown that suppressing AKT and/or p70S6K activation might synergize with paclitaxel. mdpi.com

Combination with Inhibitors of Compensatory Pathways (e.g., MEK/ERK Inhibitors)

Combining this compound with inhibitors of compensatory pathways, such as the MEK/ERK pathway, represents another strategic approach to overcome potential resistance mechanisms. The PI3K/AKT and MAPK (RAS-RAF-MEK-ERK) pathways are two major signaling cascades involved in cell growth, proliferation, and survival, and there can be crosstalk and compensatory activation between them. springermedizin.demdpi.com

Preclinical studies suggest that combining PI3K inhibitors with MEK inhibitors may provide synergistic effects and increase anti-tumor activity compared to monotherapy. springermedizin.de This synergy is thought to result from the complementary actions of these inhibitors, jointly repressing key signaling nodes and impeding compensatory signaling. springermedizin.de This strategy aims to address resistance mechanisms that may arise during treatment with PI3K inhibitors by simultaneously targeting the PI3K and MAPK pathways, thereby interfering with compensatory activation of the MAPK pathway. springermedizin.de While specific preclinical data detailing the combination of this compound directly with MEK/ERK inhibitors were not extensively highlighted in the search results, the general rationale for combining PI3K/AKT/mTOR inhibitors with MEK/ERK inhibitors in preclinical models is well-established as a strategy to overcome resistance and enhance efficacy. springermedizin.demdpi.com

Preclinical Evaluation of Sequencing and Pharmacodynamic Overlap in Combinations

Designing effective combination therapies requires careful consideration of the sequencing and pharmacodynamic overlap of the agents involved. Preclinical evaluation plays a crucial role in understanding how the timing and interaction of different drugs impact their combined efficacy and potential for toxicity.

Key methodological considerations for designing combination trials with this compound and agents like gemcitabine or taxanes include sequencing and pharmacodynamic overlap. Preclinical data suggest that the sequencing of this compound with gemcitabine may be important, as the AKT inhibitor appears to enhance gemcitabine efficacy by reducing DNA repair capacity. This implies that administering this compound in a way that maximizes this effect could be beneficial.

Pharmacodynamic overlap is another critical aspect. Monitoring for overlapping toxicities, such as myelosuppression with gemcitabine combinations, is essential in preclinical studies to inform clinical trial design. Preclinical pharmacodynamic studies with this compound have involved measuring the inhibition of its targets, such as phosphorylated S6 (pS6), a downstream marker of S6K1 activity, and phosphorylated PRAS40 (pPRAS40), an AKT substrate, in tumor biopsies or surrogate tissues like skin. researchgate.netascopubs.org These studies help to understand the biological effects of this compound alone and in combination, and to determine dosing schedules that ensure sustained target inhibition.

Preclinical evaluation of pharmacodynamic markers helps to assess whether the combination achieves the desired biological effect on the targeted pathways and to identify potential biomarkers for patient stratification. Prioritizing patients with tumors reliant on AKT/S6K signaling (e.g., those with RSK2 overexpression) based on preclinical findings can help enrich for responders in clinical trials.

Interactive Data Table: Preclinical Combination Strategies with this compound

Combination PartnerPreclinical RationaleObserved Effects (Preclinical/Translational)Relevant Clinical Trial (if any)
GemcitabineAKT activation linked to gemcitabine resistance; this compound may reduce DNA repair. mdpi.comresearchgate.netPotential for enhanced efficacy; Phase Ib study showed manageable toxicity and encouraging activity in selected patients. researchgate.netaacrjournals.orgNCT02018874 patsnap.comnus.edu.sg
PaclitaxelPI3K/AKT/mTOR pathway activated in HER2-negative breast cancer; contributes to taxane resistance. patsnap.comnus.edu.sgnih.govmdpi.comPreclinical synergy suggested; Phase Ib/II study showed feasibility and preliminary efficacy in HER2-negative breast cancer. patsnap.comnus.edu.sgnih.govmdpi.comresearchgate.netNCT01980277 (TAKTIC) patsnap.comnus.edu.sg
MEK/ERK InhibitorsCompensatory pathway activation; combining may overcome resistance and enhance efficacy. springermedizin.demdpi.comPreclinical rationale for synergistic effects by inhibiting key nodes and impeding compensatory signaling. springermedizin.deNot specifically detailed in search results for this compound

Future Directions and Outstanding Research Questions

Elucidation of Novel Resistance Mechanisms to AKT/p70S6K Inhibition

Despite initial responses to AKT/p70S6K inhibitors like LY2780301, the development of acquired resistance remains a significant challenge in cancer therapy researchgate.netinformahealthcare.com. Future research needs to comprehensively elucidate the novel mechanisms by which cancer cells bypass the inhibition of these kinases. Potential mechanisms include the overactivation of alternative signaling pathways, such as MAPK or TGFR signaling iiarjournals.orgiiarjournals.org. Genetic alterations, including mutations in components of the signaling pathway or loss of tumor suppressor genes like Rb, can also contribute to resistance iiarjournals.orgiiarjournals.org. Epigenetic alterations and phenotypic plasticity are also recognized as potential non-genetic mechanisms of therapy resistance researchgate.net. Understanding these complex resistance mechanisms at a molecular level is essential for developing strategies to overcome them, such as identifying new drug targets or designing more effective combination therapies informahealthcare.com.

Identification of Additional Predictive and Prognostic Biomarkers for this compound Responsiveness

Identifying reliable biomarkers that predict patient response to this compound is critical for patient stratification and personalized medicine nih.govspringermedizin.dedovepress.com. While dysregulation of the PI3K/AKT/mTOR pathway, including PIK3CA mutations and PTEN loss, has been investigated as potential biomarkers, results have sometimes been inconclusive springermedizin.dedovepress.com. The presence of AKT1 mutations, particularly AKT1-E17K, has shown promise in predicting response to certain AKT inhibitors, highlighting the need for context-specific biomarkers portlandpress.comicr.ac.uk. Future research should focus on utilizing advanced genomic approaches, such as next-generation sequencing and multi-omics analysis, to identify additional predictive biomarkers springermedizin.de. Liquid biopsies, which allow for the analysis of circulating tumor DNA (ctDNA) for mutations and copy number alterations, also represent a non-invasive approach for assessing potential responsiveness and monitoring treatment evolution springermedizin.delarvol.commdpi.comnih.gov. Research in the TAKTIC trial, which combined this compound with paclitaxel (B517696), indicated that baseline ctDNA detection was associated with shorter progression-free survival, suggesting its potential prognostic value mdpi.comnih.gov.

Development of Next-Generation AKT Inhibitors and Combination Strategies

The modest anti-tumor activity observed with this compound as a monotherapy in some unselected patient populations underscores the need for developing next-generation AKT inhibitors and exploring rational combination strategies researchgate.netdovepress.com. Next-generation inhibitors could aim for improved selectivity, potency, or the ability to overcome specific resistance mechanisms informahealthcare.com. Combination therapies targeting multiple nodes within the PI3K pathway or combining AKT/p70S6K inhibition with inhibitors of compensatory pathways (e.g., MEK or ERK inhibitors) or standard therapies like chemotherapy or hormone therapy show potential for synergistic effects springermedizin.denih.gov. Preclinical data suggest that this compound can enhance gemcitabine (B846) efficacy by reducing DNA repair capacity . Combining this compound with weekly paclitaxel has also shown feasibility and preliminary evidence of efficacy in HER2-negative advanced breast cancer larvol.compatsnap.comdoaj.org. Further research is needed to identify optimal drug combinations, dosing schedules, and patient populations that would benefit most from such approaches springermedizin.de.

Exploration of this compound's Molecular Impact Beyond Cancer Research

While this compound has been primarily investigated in the context of cancer, the PI3K/AKT/mTOR pathway plays fundamental roles in various cellular processes beyond tumorigenesis, including metabolism, growth, and survival selleckchem.comdovepress.combohrium.com. Research into the broader molecular impact of this compound could reveal potential therapeutic applications in non-oncological diseases where dysregulation of this pathway is implicated. For example, studies have explored the role of the AKT/Nrf2 pathway in mitigating oxidative stress, suggesting potential avenues for investigating this compound's effects in conditions related to oxidative damage larvol.com. Further investigation into its effects on different cell types and tissues could uncover novel biological insights and therapeutic possibilities outside of cancer.

Advanced Preclinical Modeling for Therapeutic Optimization

The development and utilization of advanced preclinical models are essential for optimizing the therapeutic application of this compound and other AKT/p70S6K inhibitors . Preclinical models should include cell line panels with characterized PI3K/AKT pathway alterations and patient-derived xenografts (PDXs) that retain the heterogeneity and characteristics of human tumors . These models can be used to evaluate the efficacy of this compound as a single agent and in combination therapies, assess pharmacodynamic markers like phosphorylated S6 (pS6) and PRAS40, and investigate potential resistance mechanisms nih.gov. Advanced modeling can also help in aligning dosing schedules with pharmacokinetic (PK) data to ensure sustained target inhibition . Integrating genomic profiling with preclinical studies can further enhance the predictive power of these models and guide clinical trial design .

Q & A

Q. What are the primary molecular targets of LY2780301, and how do they influence experimental design in oncology research?

this compound is a dual inhibitor of AKT (protein kinase B) and p70S6 kinase (S6K1), both critical nodes in the PI3K/AKT/mTOR signaling pathway. Methodologically, researchers should validate target engagement using kinase activity assays (e.g., IC50 determination for AKT/S6K1 inhibition) and downstream biomarkers like phosphorylated S6 ribosomal protein (pS6) or PRAS40 . For example, in vitro studies comparing this compound with other AKT inhibitors (e.g., 3b, 4c) show its superior AKT inhibitory activity (IC50: ~0.1 μM) and reduced residual AKT concentrations (e.g., 0.5 ng/mL vs. 3.2 ng/mL for HepG2) .

Q. How are preclinical studies designed to evaluate this compound’s antitumor efficacy while minimizing off-target effects?

Preclinical models should include:

  • Cell line panels : Use cancer cell lines with hyperactivated PI3K/AKT pathways (e.g., PTEN-null or PIK3CA-mutant models).
  • Pharmacodynamic markers : Measure pS6 (S6K1 activity) and pPRAS40 (AKT activity) in tumor biopsies or surrogate tissues (e.g., skin).
  • Dose optimization : Align dosing schedules with pharmacokinetic (PK) data, ensuring sustained target inhibition without toxicity. Phase I trials established a maximum tolerated dose (MTD) of 500 mg/day in humans .

Q. What clinical trial endpoints are most relevant for assessing this compound’s efficacy in early-phase studies?

Key endpoints include:

  • Safety/tolerability : Incidence of grade ≥3 adverse events (e.g., hyperglycemia, fatigue).
  • Biomarker modulation : Reduction in pS6/pPRAS40 levels in tumor or surrogate tissues.
  • Antitumor activity : Objective response rate (ORR) or progression-free survival (PFS) in molecularly selected cohorts (e.g., TNBC with AKT pathway alterations) .

Advanced Research Questions

Q. How can researchers reconcile contradictions between in vitro potency and variable clinical responses to this compound?

Discrepancies may arise from:

  • Tumor heterogeneity : Subclonal resistance mechanisms (e.g., RTK activation bypassing AKT inhibition).
  • Microenvironmental factors : Stromal cell-secreted cytokines (e.g., IGF-1) reactivating PI3K/AKT signaling. Mitigation strategies:
  • Use patient-derived xenografts (PDXs) with matched genomic profiling.
  • Combine this compound with inhibitors of compensatory pathways (e.g., MEK or ERK inhibitors) .

Q. What methodological considerations are critical for designing combination trials with this compound (e.g., gemcitabine or taxanes)?

Key considerations include:

  • Sequencing : Preclinical data suggest this compound enhances gemcitabine efficacy by reducing DNA repair capacity.
  • Pharmacodynamic overlap : Monitor for overlapping toxicities (e.g., myelosuppression).
  • Biomarker stratification : Prioritize patients with tumors reliant on AKT/S6K signaling (e.g., RSK2 overexpression) .

Q. How can researchers address the challenge of quantifying target inhibition in non-invasive biomarkers?

Approaches include:

  • Liquid biopsies : Measure circulating tumor DNA (ctDNA) for PI3K/AKT pathway mutations.
  • Functional imaging : Use FDG-PET to assess metabolic response linked to AKT inhibition.
  • Ex vivo assays : Validate pS6 suppression in peripheral blood mononuclear cells (PBMCs) as a surrogate .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

Use nonlinear mixed-effects modeling (NONMEM) to correlate PK parameters (e.g., Cmax, AUC) with pharmacodynamic outcomes (e.g., pS6 suppression). For example, phase I data show a dose-dependent reduction in pS6 levels (p < 0.05 at 500 mg/day) .

Q. How should researchers interpret conflicting results from this compound trials in different cancer types?

Contextualize findings using:

  • Pathway dependency scores : Tumors with high PI3K/AKT pathway activity (e.g., TNBC) may respond better.
  • Resistance mechanisms : Analyze post-treatment biopsies for emergent mutations (e.g., AKT1-E17K) .

Ethical and Methodological Best Practices

Q. What ethical frameworks guide the inclusion of biomarker-driven cohorts in this compound trials?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Ensure informed consent includes biomarker testing risks/benefits.
  • Prioritize trials with predefined molecular eligibility (e.g., AKT1/2/3 alterations) .

Q. How can researchers ensure reproducibility in this compound studies?

Follow FAIR data principles:

  • Documentation : Publish full experimental protocols (e.g., kinase assay conditions).
  • Data sharing : Deposit raw PK/PD data in repositories like ClinicalTrials.gov or EGA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.